![molecular formula C16H25NO3 B4752256 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol](/img/structure/B4752256.png)
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol
Overview
Description
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol, also known as A-317567, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in the perception of pain, heat, and inflammation, making them a target for the development of pain medications. A-317567 has been studied for its potential use in the treatment of chronic pain conditions.
Mechanism of Action
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol works by selectively blocking the TRPV1 channel, which is involved in the perception of pain, heat, and inflammation. By blocking this channel, 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol can reduce pain sensitivity in animal models of inflammatory and neuropathic pain.
Biochemical and Physiological Effects:
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol has been shown to reduce pain sensitivity in animal models of inflammatory and neuropathic pain. It has also been shown to reduce inflammation in animal models of arthritis. 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol does not appear to have any significant effects on cardiovascular or respiratory function.
Advantages and Limitations for Lab Experiments
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol is a selective antagonist of the TRPV1 channel, making it a useful tool for studying the role of this channel in pain perception and other physiological processes. However, 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
Future Directions
Future research on 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol could focus on its potential use in the treatment of chronic pain conditions in humans. Studies could also investigate the safety and efficacy of 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol in humans, as well as its potential use in the treatment of other conditions, such as arthritis and other inflammatory disorders. Additionally, research could focus on developing more selective TRPV1 antagonists with improved safety and efficacy profiles.
Scientific Research Applications
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol has been studied extensively for its potential use in the treatment of chronic pain conditions. TRPV1 channels are involved in the perception of pain, and blocking these channels can reduce pain sensitivity. 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.
properties
IUPAC Name |
2-[4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-19-16-11-13(7-8-15(16)20-10-9-18)12-17-14-5-3-4-6-14/h7-8,11,14,17-18H,2-6,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQMZKOUWKKWNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCC2)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(Cyclopentylamino)methyl]-2-ethoxyphenoxy]ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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